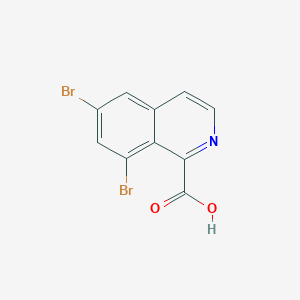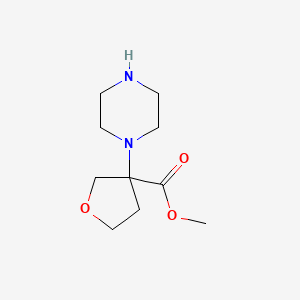![molecular formula C7H10O5S B13223343 (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13223343.png)
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a complex organic compound characterized by its unique furanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. One common approach is the use of a Diels-Alder reaction followed by selective functional group modifications. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, but it often involves key biochemical interactions that influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(ethylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(propylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H10O5S |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-methylsulfanylethyl]-2H-furan-5-one |
InChI |
InChI=1S/C7H10O5S/c1-13-2-3(8)6-4(9)5(10)7(11)12-6/h3,6,8-10H,2H2,1H3/t3-,6+/m0/s1 |
InChI-Schlüssel |
QIHVJLBGNOSFOG-BBIVZNJYSA-N |
Isomerische SMILES |
CSC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Kanonische SMILES |
CSCC(C1C(=C(C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


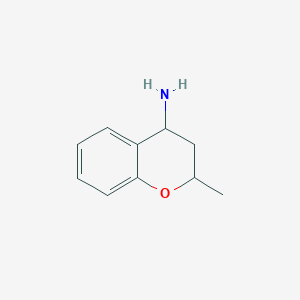
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13223267.png)

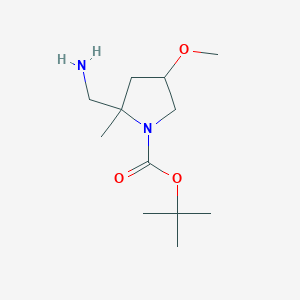
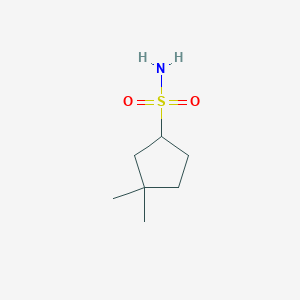
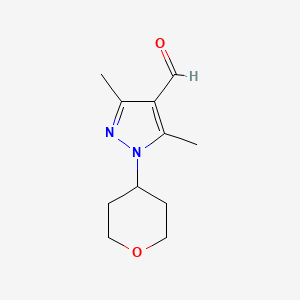
![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)

![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223303.png)
